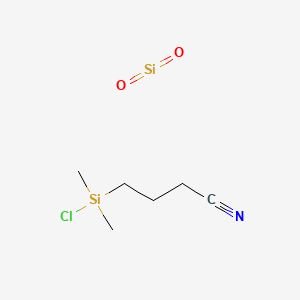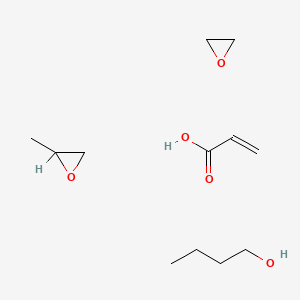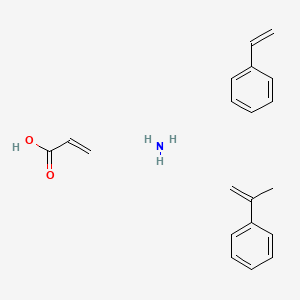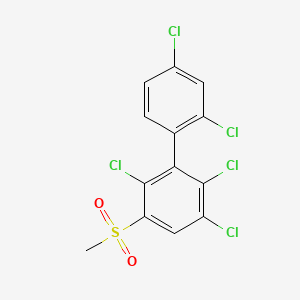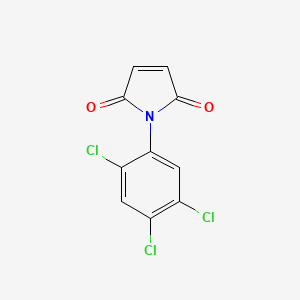
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione
Overview
Description
Scientific Research Applications
-
Scientific Field : Materials Chemistry
- Application Summary : Triazine-based conjugated microporous polymers (TCMPs) were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine . These polymers have high iodine capture and fluorescence sensing of o-nitrophenol .
- Methods of Application : The polymers were constructed via a Friedel–Crafts polymerization reaction .
- Results or Outcomes : TTPPA, one of the polymers, possesses a high BET surface area (>512 m2 g−1), a large pore volume (0.2997 cm3 g−1), good stability, and displays excellent guest uptake of 4.90 g g−1 in iodine vapour .
-
Scientific Field : Organic Chemistry
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
- Scientific Field : Photocatalytic Synthesis
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
- Scientific Field : Photocatalytic Synthesis
- Application Summary : The trichloroacetyl group of 2,2,2-trichloro-1-phenylethan-1-ones could be activated to generate acyl radical (RCO·) and carbon radical (·CCl3) when irradiated by a 300-W high-pressure mercury lamp .
- Methods of Application : The trichloroacetyl group was activated by irradiation with a 300-W high-pressure mercury lamp .
- Results or Outcomes : This reaction resulted in the generation of acyl and carbon radicals .
properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-3-7(13)8(4-6(5)12)14-9(15)1-2-10(14)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBDQFEBPSHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300368 | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichloro-phenyl)-pyrrole-2,5-dione | |
CAS RN |
31489-22-2 | |
| Record name | NSC136457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4,5-trichloro-phenyl)-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



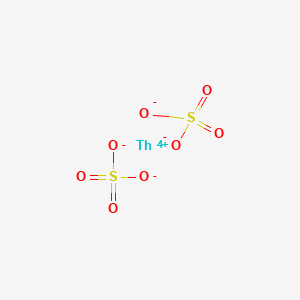
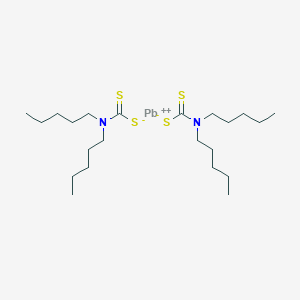
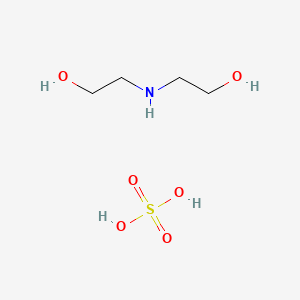
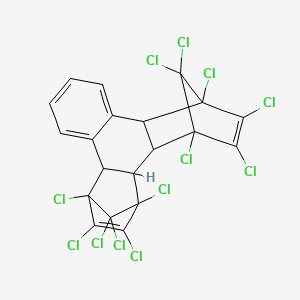
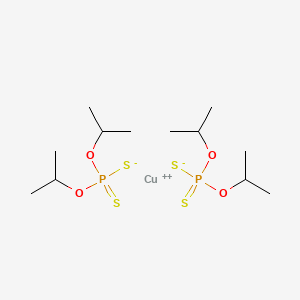
![2-Butyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B1617395.png)
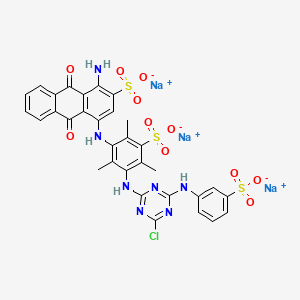
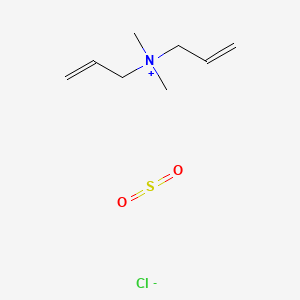
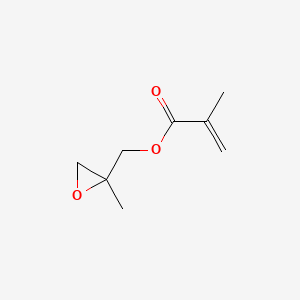
![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)
